Ethyl 4-(4-fluorophenyl)phenyl sulfide
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Overview
Description
Ethyl 4-(4-fluorophenyl)phenyl sulfide is an organic compound with the molecular formula C14H13FS It is characterized by the presence of a sulfide group (–S–) linking two aromatic rings, one of which is substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)phenyl sulfide can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing biaryl compounds.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of this method makes it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)phenyl sulfide undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)phenyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenylphenyl sulfide: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
4-(4-Fluorophenyl)phenyl sulfide: Similar structure but without the ethyl group, which can influence its solubility and chemical properties.
Uniqueness
Ethyl 4-(4-fluorophenyl)phenyl sulfide is unique due to the presence of both an ethyl group and a fluorine atom, which can enhance its chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-ethylsulfanyl-4-(4-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FS/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXADDVORCQWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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